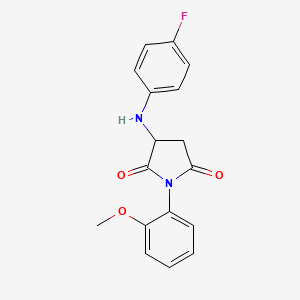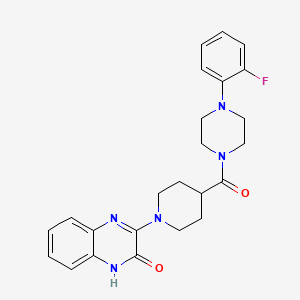
3-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C24H26FN5O2 and its molecular weight is 435.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Quinoxaline derivatives, particularly those with piperazine substitutions, have been explored for their potent antimicrobial properties. For instance, a series of quinoxalinyl-piperazine compounds have been synthesized and evaluated as anticancer agents, showing significant inhibition of human cancer cell proliferation at nanomolar concentrations. One fluoro quinoxalinyl-piperazine derivative demonstrated more potent effects than paclitaxel against paclitaxel-resistant colorectal carcinoma cells, suggesting its potential for growth inhibition of drug-resistant cancer cells (Lee et al., 2010).
Anticancer Applications
Research into 2-(benzimidazol-2-yl)quinoxalines with various pharmacophore groups, including piperazine, has shown promising activity against a wide range of cancer lines. Compounds with N-methylpiperazine substituents exhibited selective cytotoxic effects against human lung adenocarcinoma cells, suggesting a potential mechanism involving cell cycle arrest and induction of apoptosis (Mamedov et al., 2022).
Interaction with Biological Systems
Studies on the interaction of fluoroquinolones with biological systems have revealed insights into the molecular mechanisms governing their efficacy and side effects. For example, the structure-activity and structure-side-effect relationships for quinolone antibacterials have been extensively explored, identifying key structural features that enhance antimicrobial effectiveness while minimizing undesirable side effects. These features include specific substituents that improve potency against various pathogens and modulate pharmacokinetic properties (Domagala, 1994).
Properties
IUPAC Name |
3-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c25-18-5-1-4-8-21(18)28-13-15-30(16-14-28)24(32)17-9-11-29(12-10-17)22-23(31)27-20-7-3-2-6-19(20)26-22/h1-8,17H,9-16H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWQQRSGSFUTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=NC5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2963068.png)
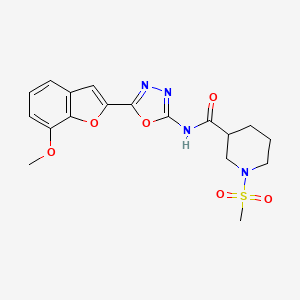

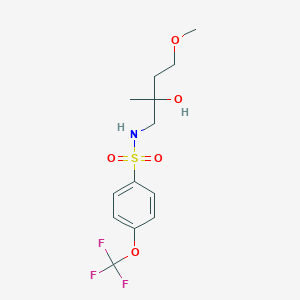

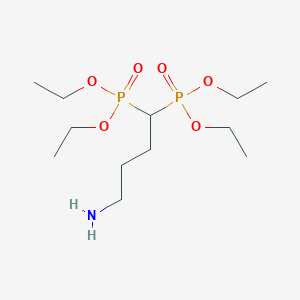
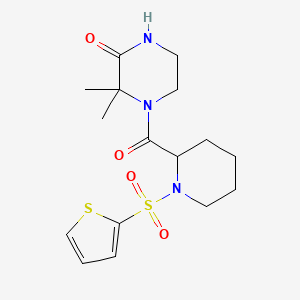

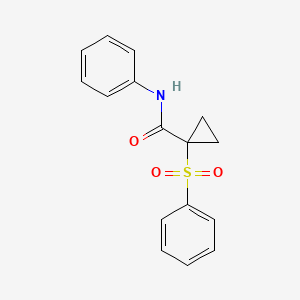
![Tert-butyl 4-[1-(but-2-ynoylamino)-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2963083.png)
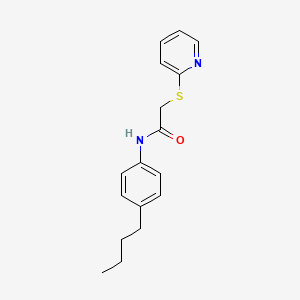
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)
